molecular formula C7H8N4 B13115597 1H-Indazole-6,7-diamine CAS No. 39761-90-5

1H-Indazole-6,7-diamine

Cat. No.: B13115597
CAS No.: 39761-90-5
M. Wt: 148.17 g/mol
InChI Key: ZOKABZIOOBIMGE-UHFFFAOYSA-N
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Description

1H-Indazole-6,7-diamine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are found in various pharmacologically active compounds The structure of this compound consists of a fused benzene and pyrazole ring with two amine groups attached at the 6th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-6,7-diamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-mediated N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-indazole derivatives, while reduction can produce amino-indazole compounds.

Scientific Research Applications

1H-Indazole-6,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-6,7-diamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity. Pathways involved in its mechanism of action include inhibition of kinase enzymes and interference with DNA replication processes .

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the amine groups.

    2H-Indazole: A structural isomer with different electronic properties.

    1H-Indazole-3-carboxylic acid: Another derivative with a carboxyl group at the 3rd position.

Uniqueness: 1H-Indazole-6,7-diamine is unique due to the presence of two amine groups at the 6th and 7th positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a versatile compound in various applications .

Properties

CAS No.

39761-90-5

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-indazole-6,7-diamine

InChI

InChI=1S/C7H8N4/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,8-9H2,(H,10,11)

InChI Key

ZOKABZIOOBIMGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)N)N

Origin of Product

United States

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